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Compound of Interest

Compound Name: Propanenitrile, 3-mercapto-

Cat. No.: B087174 Get Quote

For professionals in research, chemical synthesis, and drug development, a thorough

understanding of the physical and chemical characteristics of a reagent is paramount. This

guide provides an in-depth examination of 2-cyanoethanethiol (also known as 3-

mercaptopropionitrile), a bifunctional molecule of significant interest in organic synthesis. This

document moves beyond a simple recitation of data, offering insights into the practical

implications of its properties and the methodologies for their verification.

Chemical Identity and Molecular Structure
2-Cyanoethanethiol is an organosulfur compound featuring both a thiol (-SH) and a nitrile (-

C≡N) functional group. This unique combination makes it a versatile building block in the

synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1]

The presence of these two reactive centers dictates its chemical behavior and physical

properties.

The fundamental identity of 2-cyanoethanethiol is established by its molecular formula and

structure.

Caption: Molecular structure of 2-Cyanoethanethiol (HSCH₂CH₂CN).

Core Physical Properties
The macroscopic behavior of 2-cyanoethanethiol is defined by a set of key physical constants.

These values are critical for its handling, purification, and use in reactions.
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Property Value Source(s)

Molecular Formula C₃H₅NS [1][2][3][4]

Molecular Weight 87.14 g/mol [1][2][3][4][5]

Appearance
Colorless to light yellow

liquid/oil
[2][3][5]

Odor Malodorous [5]

Density 1.0696 g/cm³ [2]

1.06 g/mL at 28 °C [5]

1.019 g/cm³ [3]

Boiling Point 204 °C (at 760 torr) [3]

87 °C at 15 torr [5]

30–32 °C at 0.08-0.12 mm Hg [2]

Refractive Index 1.4826 (estimate) [3]

pKa 9.07 ± 0.10 (Predicted) [3]

Boiling Point and Volatility
The boiling point of 2-cyanoethanethiol is highly dependent on pressure, as indicated by the

multiple data points. The value of 204 °C suggests that at atmospheric pressure, the compound

requires significant thermal energy to vaporize.[3] However, its volatility increases dramatically

under vacuum, with a boiling point of 87 °C at 15 torr.[5] This property is fundamental to its

purification via vacuum distillation, a standard protocol for separating it from less volatile

impurities or reaction byproducts. The causality behind this is the reduction in atmospheric

pressure, which lowers the temperature at which the vapor pressure of the liquid equals the

surrounding pressure.

Density and Solubility
With a density of approximately 1.07 g/cm³, 2-cyanoethanethiol is slightly denser than water.[2]

It is reported to be partially soluble in water and soluble in most organic solvents.[5] This
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solubility profile is consistent with its molecular structure: the polar nitrile group can engage in

dipole-dipole interactions with polar solvents like water, while the ethyl backbone provides

lipophilic character, promoting solubility in organic media. The thiol group, being less polar than

an alcohol's hydroxyl group, contributes moderately to its water solubility.

Spectroscopic Profile for Structural Verification
Spectroscopic analysis is the cornerstone of chemical identification. The following data are

characteristic of 2-cyanoethanethiol and serve as a self-validating system for confirming its

identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides information on the hydrogen environments within the molecule.

For 2-cyanoethanethiol, the following chemical shifts are reported in deuterochloroform

(CDCl₃):

δ 1.79 ppm (t, J = 8.6 Hz, 1H): This triplet corresponds to the proton of the thiol (-SH) group.

It is split into a triplet by the two adjacent methylene protons.

δ 2.65–2.71 ppm (m, 2H): This multiplet represents the two protons on the carbon adjacent

to the nitrile group (NC-CH₂-).

δ 2.73–2.82 ppm (m, 2H): This multiplet is assigned to the two protons on the carbon

adjacent to the sulfur atom (-CH₂-SH).[5]

The integration of these peaks (1:2:2) confirms the ratio of protons in the different chemical

environments, validating the molecular structure.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Infrared (IR) Spectroscopy: The IR spectrum of 2-cyanoethanethiol will exhibit characteristic

absorption bands corresponding to its functional groups. A key peak will be the C≡N (nitrile)

stretch, typically appearing in the range of 2220-2260 cm⁻¹. Another important feature is the

S-H (thiol) stretch, which is a weak band usually found around 2550-2600 cm⁻¹. The

presence of these two peaks is strong evidence for the compound's structure.
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Mass Spectrometry (MS): In a mass spectrum, 2-cyanoethanethiol will show a molecular ion

peak (M⁺) corresponding to its molecular weight (87.14 g/mol ).[4][6] Fragmentation patterns

can further confirm the structure, with characteristic losses of SH, CN, or other small

fragments.

Experimental Protocols
The following outlines the methodologies for the synthesis and purification of 2-

cyanoethanethiol, reflecting established laboratory practices.

Synthesis of 2-Cyanoethanethiol
A common preparative method involves the reaction of 3-chloropropionitrile with thiourea,

followed by hydrolysis of the resulting isothiouronium salt.[2] An alternative, high-yield process

starts from thiodipropionitrile.[7][8][9]

Caption: High-level workflow for the synthesis of 2-Cyanoethanethiol.

Protocol: Synthesis from Thiodipropionitrile[7][9]

Thiodipropionitrile Formation: React a molar excess of acrylonitrile with an alkaline

hydrosulfide (e.g., sodium hydrosulfide) to form thiodipropionitrile. This reaction is exothermic

and requires careful temperature control.

Cleavage Reaction: React the resulting thiodipropionitrile with additional alkaline

hydrosulfide in the presence of a base, such as sodium hydroxide.[7][8][9] This step cleaves

the sulfide bridge to yield the desired 2-cyanoethanethiol.[1] The reaction is typically allowed

to exotherm to around 50-60°C.[7][9]

Workup: After the reaction is complete, the mixture is acidified with a strong acid (e.g., HCl).

Extraction: The product is then extracted from the aqueous solution using a suitable organic

solvent.

Isolation: The final product is isolated via distillation, typically under reduced pressure.

Purification by Vacuum Distillation
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Causality: Vacuum distillation is the method of choice due to the compound's high boiling point

at atmospheric pressure and its potential for decomposition at elevated temperatures. By

reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a

temperature that preserves the molecule's integrity.

Protocol:

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glass

joints are properly sealed with vacuum grease.

Crude Product: Charge the distillation flask with the crude 2-cyanoethanethiol from the

synthesis workup.

Vacuum Application: Gradually apply vacuum to the system using a vacuum pump protected

by a cold trap.

Heating: Gently heat the distillation flask using a heating mantle.

Fraction Collection: Collect the fraction that distills at the expected temperature and pressure

(e.g., 87 °C at 15 torr).[5] Monitor the distillation head temperature closely to ensure a pure

fraction is collected.

Safety, Handling, and Storage
Trustworthiness through Self-Validation: Adherence to rigorous safety protocols is a self-

validating system for preventing incidents and ensuring experimental reproducibility.

Handling: 2-Cyanoethanethiol is described as malodorous and should always be handled in

a well-ventilated fume hood.[5] Due to its potential toxicity (harmful if swallowed or in contact

with skin), appropriate personal protective equipment (PPE), including nitrile gloves, safety

goggles, and a lab coat, is mandatory.[1][2]

Storage: The thiol group is susceptible to oxidation, particularly on exposure to air or base,

which can lead to the formation of the corresponding disulfide, 3,3′-dithiobispropionitrile.[5]

Therefore, it is recommended to store 2-cyanoethanethiol under an inert atmosphere (e.g.,

nitrogen or argon). For short-term storage, refrigeration at -20°C is possible, while long-term

storage should be at -78°C.[3][5]
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Stability: The compound should be used as soon as possible after preparation or purification

to minimize degradation.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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